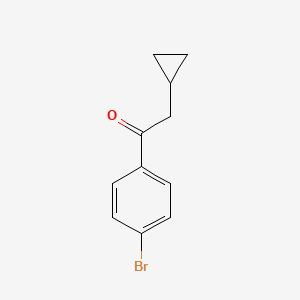

1-(4-Bromophenyl)-2-cyclopropylethanone

Beschreibung

1-(4-Bromophenyl)-2-cyclopropylethanone is a ketone derivative featuring a 4-bromophenyl group attached to a cyclopropyl-substituted ethanone backbone. This compound has been utilized in organic synthesis, though its commercial availability is currently discontinued, as noted by CymitQuimica .

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-2-cyclopropylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-10-5-3-9(4-6-10)11(13)7-8-1-2-8/h3-6,8H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZWSKHGIOCJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401280067 | |

| Record name | 1-(4-Bromophenyl)-2-cyclopropylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54839-14-4 | |

| Record name | 1-(4-Bromophenyl)-2-cyclopropylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54839-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-2-cyclopropylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-(4-Bromophenyl)-2-cyclopropylethanone generally follows a two-step approach:

Step 1: Formation of the cyclopropyl ketone intermediate

This involves the acylation of an appropriate phenylacetate or phenylacetyl precursor with cyclopropanecarbonyl chloride or related reagents to introduce the cyclopropyl ketone functionality.Step 2: Introduction of the 4-bromo substituent on the phenyl ring

This is typically achieved via electrophilic aromatic substitution or halogenation of the precursor compound using brominating agents such as N-bromosuccinimide or elemental bromine under controlled conditions.

Detailed Preparation Routes

Acylation to Form Cyclopropyl Phenyl Ketone

-

- 4-Bromophenylacetate or 4-bromophenylacetic acid derivatives

- Cyclopropanecarbonyl chloride (cyclopropane carbonyl chloride)

Reaction Conditions:

The acylation is performed by reacting the phenylacetate derivative with cyclopropanecarbonyl chloride in the presence of a base (such as pyridine or triethylamine) to form the corresponding this compound intermediate.Mechanistic Notes:

The acid chloride reacts with the phenylacetate or phenylacetic acid derivative to form a ketone via nucleophilic acyl substitution. The cyclopropyl ring is introduced intact, preserving its strained ring system.

Bromination of the Phenyl Ring (if starting from non-brominated precursors)

-

- N-Bromosuccinimide (NBS)

- Dibromohydantoin

- Elemental bromine (Br₂) in solvents like acetic acid or dichloromethane

Reaction Conditions:

Bromination is carried out at low temperatures (0–40 °C) to avoid side reactions and over-bromination. Organic solvents such as acetonitrile or dichloromethane are commonly used.Catalysts/Additives:

Phase transfer catalysts like tetra-n-butylammonium tetraphenylborate may be added in small amounts (0.02–0.15 equivalents) to improve bromination efficiency and selectivity.Purification:

The crude product is purified by recrystallization (e.g., from dichloromethane and n-heptane mixtures) or vacuum distillation to obtain pure this compound.

Representative Preparation Method from Literature and Patents

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Acylation | 4-Bromophenylacetate + cyclopropanecarbonyl chloride, base (pyridine), solvent (e.g., dichloromethane), 0–5 °C to room temp | Formation of this compound intermediate | Controlled temperature to preserve cyclopropyl ring |

| 2. Bromination (if needed) | N-Bromosuccinimide (NBS), acetonitrile or dichloromethane, 15–40 °C, catalyst tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq) | Introduction of bromine at para position on phenyl ring | Reaction monitored by TLC or NMR for completion |

| 3. Purification | Recrystallization from dichloromethane:n-heptane (1:4) or vacuum distillation | Pure this compound | Ensures removal of impurities and side products |

Analytical and Process Optimization Considerations

Reaction Monitoring:

Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) are used to monitor reaction progress and confirm product identity.-

- Molar ratios of reactants are optimized, for example, bromobenzene to alkylating agent to base in ratios around 1:1.0–1.1:1.5–2.0 for related syntheses.

- Reaction temperature control is critical, with acylation typically at low temperatures to avoid decomposition, and bromination at mild temperatures to prevent polybromination.

Safety and Scalability:

Industrial scale-up involves continuous flow systems with automated temperature and reagent feed control to maximize yield and purity while minimizing hazardous by-products.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Purpose | Notes |

|---|---|---|---|---|

| Acylation | 4-Bromophenylacetate, cyclopropanecarbonyl chloride, base | 0–5 °C to RT, inert atmosphere | Introduce cyclopropyl ketone moiety | Preserve cyclopropyl ring integrity |

| Bromination | N-Bromosuccinimide or Br₂, catalyst (tetra-n-butylammonium tetraphenylborate) | 15–40 °C, organic solvent | Introduce bromine at para position | Controlled to avoid over-bromination |

| Purification | Recrystallization or vacuum distillation | Ambient to mild heat | Obtain pure product | Use solvent mixtures like DCM:n-heptane |

Research Findings and Source Diversity

- The preparation method involving acylation of phenylacetate derivatives with cyclopropanecarbonyl chloride followed by bromination is well-documented in industrial and academic literature as a reliable route to this compound.

- Bromination using N-bromosuccinimide in the presence of phase transfer catalysts enhances selectivity and yield, as supported by patent CN112645902A and related synthetic protocols for bromophenyl compounds.

- Analytical techniques such as NMR and mass spectrometry are indispensable for confirming the structure and purity of the final compound, ensuring the cyclopropyl and bromophenyl moieties are correctly installed.

- Optimization of molar ratios, reaction temperature, and purification methods significantly impacts the overall efficiency and scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromophenyl)-2-cyclopropylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Formation of 4-bromobenzoic acid or 4-bromoacetophenone.

Reduction: Formation of 1-(4-bromophenyl)-2-cyclopropylethanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)-2-cyclopropylethanone has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)-2-cyclopropylethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 1-(4-Bromophenyl)-2-cyclopropylethanone and analogous compounds, focusing on structural features, synthesis, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Structural and Electronic Differences

- In contrast, 2-bromo-1-cyclopropylethanone () positions bromine directly on the ethanone, enhancing electrophilicity at the carbonyl carbon . 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone () replaces the cyclopropyl group with a phenylsulfonyl moiety, a strong electron-withdrawing group. This substitution likely increases the ketone’s electrophilicity compared to the cyclopropyl analogue, impacting reactivity in condensation or alkylation reactions .

- Bromine Placement: Bromine on the para position of the phenyl ring (target compound) enables participation in Suzuki-Miyaura couplings, whereas bromine on the ethanone (e.g., 2-bromo-1-cyclopropylethanone) may favor elimination or substitution reactions .

Biologische Aktivität

1-(4-Bromophenyl)-2-cyclopropylethanone, a compound with the CAS number 54839-14-4, is of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an ethyl ketone structure with a bromophenyl substituent. The presence of the bromine atom enhances the compound's electrophilic character, making it a potential candidate for various biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study assessing the compound's efficacy against several bacterial strains revealed significant inhibition zones, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, a case study demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its utility in developing novel anticancer therapies.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The bromine atom can enhance reactivity with nucleophilic sites on enzymes, inhibiting their function.

- Cell Signaling Modulation : The compound may interfere with signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Experimental Data

- Antimicrobial Studies : A systematic review highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, emphasizing its broad-spectrum activity.

- Cytotoxicity Assays : In vitro studies using MTT assays showed that concentrations as low as 10 µM resulted in significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

- Mechanistic Insights : Further investigations revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, indicating oxidative stress as a potential mechanism for its anticancer activity.

Q & A

Q. Basic

- Lead compound development : The bromophenyl group enhances lipophilicity for blood-brain barrier penetration.

- Enzyme inhibition studies : The cyclopropane moiety acts as a rigid scaffold for probing active-site flexibility .

- Antimicrobial assays : Evaluated against Gram-positive bacteria via MIC (minimum inhibitory concentration) testing.

What challenges arise in scaling up synthetic protocols, and how are they mitigated?

Q. Advanced

- Low yields : Addressed via flow chemistry to maintain consistent temperature and mixing.

- Purification difficulties : Use of column chromatography with gradient elution (hexane:EtOAc) or recrystallization in ethanol.

- Byproduct formation : Optimized quenching steps (e.g., sodium thiosulfate for bromine scavenging) .

What safety protocols are critical when handling brominated aromatic ketones?

Q. Basic

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods.

- Waste disposal : Halogenated waste containers to prevent environmental release.

- Emergency measures : Neutralize spills with sodium bicarbonate and evacuate if inhalation occurs .

How is Molecular Electron Density Theory (MEDT) applied to analyze reaction mechanisms?

Advanced

MEDT calculates electron localization/delocalization indices to map reaction pathways. For [3+2] cycloadditions involving this compound, it identifies nucleophilic/electrophilic regions, predicting regioselectivity (e.g., preference for 1,3-dipolar over 1,5-adducts) .

How do experimental and computational results compare in studying optical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.